ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate
Description
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate is a sulfonylmethanimidate ester characterized by a 4-bromophenylsulfonyl group and an ethyl ester moiety. This compound is structurally distinguished by its imidate functionality (C=N-O-), which confers electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for heterocyclic compounds. The 4-bromophenyl group introduces steric and electronic effects, influencing its solubility, stability, and reactivity compared to non-halogenated analogs.
Properties
Molecular Formula |
C9H10BrNO3S |
|---|---|
Molecular Weight |
292.15 g/mol |
IUPAC Name |
ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate |
InChI |
InChI=1S/C9H10BrNO3S/c1-2-14-7-11-15(12,13)9-5-3-8(10)4-6-9/h3-7H,2H2,1H3/b11-7+ |
InChI Key |
ZWIQWKIKBWWGKZ-YRNVUSSQSA-N |
Isomeric SMILES |
CCO/C=N/S(=O)(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCOC=NS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate involves its interaction with specific molecular targets. The sulfonylmethanimidate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate with three classes of related compounds: carboxamides, acrylamides, and maleimides. Key distinctions in structure, synthesis, and reactivity are highlighted.
N-(4-Bromophenyl)quinoline-2-carboxamide (5c)
- Structure : Features a carboxamide linkage (-CONH-) instead of an imidate group.
- Synthesis: Produced via microwave-assisted direct amidation of methyl quinoline-2-carboxylate (1b) with 4-bromoaniline. Optimized conditions include solvent-free reactions at 150°C under 800 W microwave irradiation, yielding up to 89% conversion .
- Reactivity : The carboxamide’s lower electrophilicity limits its utility in nucleophilic reactions but enhances stability in biological environments.
- Applications : Primarily explored as a pharmacophore in medicinal chemistry, contrasting with the synthetic utility of sulfonylmethanimidates.
N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide
- Structure : An acrylamide derivative with a 4-bromophenyl ethyl group.
- Synthesis : Prepared via reaction of 2-(4-bromophenyl)ethylamine with methacryloyl chloride in ethylene dichloride, achieving high yields (>85%) .
- Reactivity : The acrylamide’s polymerizable double bond enables its use in molecularly imprinted polymers (MIPs). Adsorption studies show high affinity for biogenic amines (e.g., tyramine, imprinting factor = 2.47), a functional role distinct from sulfonylmethanimidates .
- Applications : Utilized in biomolecule recognition, whereas sulfonylmethanimidates are more suited to organic synthesis.
N-(4-Bromophenyl)maleimide (25)
- Structure : A maleimide core with a 4-bromophenyl substituent.
- Synthesis : Derived from maleic anhydride and 4-bromoaniline via cyclocondensation.
- Reactivity: Exhibits potent inhibitory activity against monoacylglycerol lipase (MGL; IC50 = 4.37 μM), comparable to iodine-substituted analogs (IC50 = 4.34 μM). The bromine’s electronic effects are negligible here, suggesting steric factors dominate .
- Applications : Focused on enzyme inhibition, unlike the synthetic or catalytic roles of sulfonylmethanimidates.
Comparative Data Tables
Table 1: Key Structural and Functional Differences
Critical Analysis of Electronic and Steric Effects
- Bromine’s Role : In maleimides, para-bromine substitution shows minimal electronic impact on bioactivity, emphasizing steric compatibility . For sulfonylmethanimidates, the electron-withdrawing sulfonyl group likely amplifies the imidate’s electrophilicity, enhancing reactivity in nucleophilic environments.
- Functional Group Influence : The imidate’s C=N-O- moiety offers greater reactivity toward amines or alcohols compared to carboxamides or acrylamides, which prioritize stability or polymerization.
Biological Activity
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula . The presence of a sulfonyl group and a bromophenyl moiety suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that the compound may act as an inhibitor of certain proteases, which play critical roles in various physiological processes, including inflammation and cell signaling.
Biological Activities
The following table summarizes the biological activities associated with this compound based on available research:
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially through enzyme inhibition. | |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. | |
| Anti-inflammatory | May reduce inflammatory markers in cellular models. | |
| Enzyme Inhibition | Potential inhibitor of carbonic anhydrase and other proteases. |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that the compound may induce apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The study proposed that the mechanism involved disruption of bacterial cell wall synthesis.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the bromophenyl moiety have been explored to improve selectivity and potency against target enzymes.
Pharmacokinetics and Toxicology
Limited pharmacokinetic data are available for this compound. However, preliminary toxicity assessments suggest that it exhibits a favorable safety profile at therapeutic doses. Further studies are needed to fully understand its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
